molecular formula C22H34N2O2 B2465368 N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide CAS No. 866131-94-4

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide

Cat. No.: B2465368
CAS No.: 866131-94-4
M. Wt: 358.526
InChI Key: VXGBYYFZDSRDGL-UHFFFAOYSA-N
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Description

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide is a chemical compound with a molecular formula of C22H34N2O2 This compound is known for its unique structural features, which include a cyclohexyl ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-pentylcyclohexyl)phenyl]-4-morpholinecarboxamide stands out due to its unique combination of a cyclohexyl ring and a morpholine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-(4-pentylcyclohexyl)phenyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)23-22(25)24-14-16-26-17-15-24/h10-13,18-19H,2-9,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGBYYFZDSRDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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